molecular formula C9H8F2N2O B15207613 2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole

2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole

Cat. No.: B15207613
M. Wt: 198.17 g/mol
InChI Key: UDKDBBQGFKYLFC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

[6-(difluoromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-1-2-6-7(3-5)14-8(4-12)13-6/h1-3,9H,4,12H2

InChI Key

UDKDBBQGFKYLFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)OC(=N2)CN

Origin of Product

United States

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